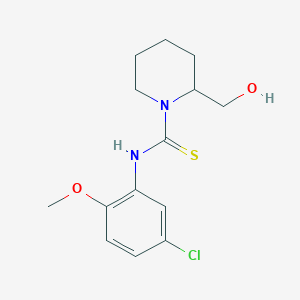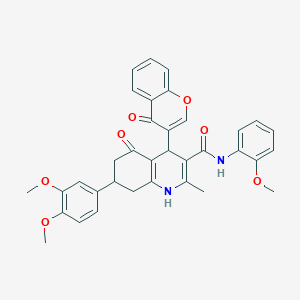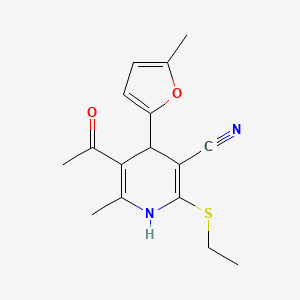
N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide, also known as TAK-915, is a novel drug compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide is not fully understood. However, it is believed that this compound acts as a selective antagonist of the muscarinic M1 receptor, which is involved in cognitive function and memory. By blocking this receptor, this compound may improve cognitive function and memory in patients with cognitive disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase acetylcholine release in the brain, which is important for cognitive function and memory. This compound has also been shown to improve spatial learning and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to have a favorable safety profile and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide in lab experiments is its selectivity for the muscarinic M1 receptor. This allows researchers to study the specific effects of blocking this receptor on cognitive function and memory. However, one limitation of using this compound in lab experiments is that it may not fully replicate the complex pathophysiology of cognitive disorders such as Alzheimer's disease and schizophrenia. Therefore, it is important to use this compound in conjunction with other models and techniques to fully understand the underlying mechanisms of these diseases.
Future Directions
There are several future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide. One direction is to further optimize the synthesis of this compound to improve yield and purity. Another direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in humans with cognitive disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for treating other neurological disorders. Finally, the development of new drugs that target other muscarinic receptors may provide additional therapeutic options for patients with cognitive disorders.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic effects on cognitive disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, this compound has been shown to improve cognitive function and memory in animal models of these diseases. This compound has also been shown to have a favorable safety profile and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c1-19-13-6-5-10(15)8-12(13)16-14(20)17-7-3-2-4-11(17)9-18/h5-6,8,11,18H,2-4,7,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRPFVLIZBBXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-bromophenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141152.png)
![N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B4141159.png)
![1-{1-[2-(allylamino)benzoyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B4141164.png)
![N,N-dimethyl-4-[3-(5-methyl-2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B4141168.png)
![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4141187.png)
![3-{[2-(2-fluorophenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B4141193.png)


![N-{4'-methyl-2-[(2-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B4141202.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-(4-propoxyphenyl)acetamide](/img/structure/B4141205.png)
![ethyl [1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B4141220.png)
![2-{[3-(2-chlorophenoxy)-2-hydroxypropyl]amino}-2-methyl-1-propanol](/img/structure/B4141222.png)
![2-({2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4141247.png)
![7-bromo-2-(2-chlorobenzyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141252.png)